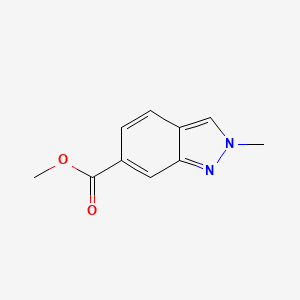

Methyl 2-methyl-2H-indazole-6-carboxylate

Descripción general

Descripción

Methyl 2-methyl-2H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired indazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride is commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring.

Aplicaciones Científicas De Investigación

Methyl 2-methyl-2H-indazole-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Methyl 2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-2H-indazole-6-boronic acid: Another indazole derivative with similar structural features.

1-Methyl-1H-indazole-4-carboxylic acid: Shares the indazole core but differs in the position and type of substituents.

Uniqueness

Methyl 2-methyl-2H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 6-position and the additional methyl group at the 2-position make it a versatile intermediate for further chemical modifications.

Actividad Biológica

Methyl 2-methyl-2H-indazole-6-carboxylate (CAS 1071433-01-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

- Structure : The compound features an indazole core, which is characterized by a fused five-membered ring structure containing nitrogen atoms.

Biological Activities

This compound exhibits a variety of biological activities, including:

-

Antimicrobial Activity :

- Studies have indicated that indazole derivatives, including this compound, possess significant antimicrobial properties. They have shown effectiveness against various bacterial strains such as Escherichia coli and Salmonella enterica .

- A comparative analysis revealed that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics, indicating superior potency.

-

Anti-inflammatory Effects :

- The compound has been observed to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced synthesis of pro-inflammatory mediators like prostaglandins . This suggests potential applications in treating inflammatory conditions.

-

Anticancer Properties :

- Research indicates that this compound can induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic genes .

- In vitro studies have shown it to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition.

- Antioxidant Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound selectively inhibits enzymes involved in inflammatory pathways, particularly COX-2, which plays a crucial role in the inflammatory response .

- Cell Signaling Modulation : It alters cell signaling pathways that regulate apoptosis and cell proliferation, particularly in cancer cells .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer effects of this compound on breast cancer cell lines (MCF-7), the compound showed significant cytotoxicity with an IC50 value of approximately 225 µM. The treatment resulted in increased lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and apoptosis initiation .

Propiedades

IUPAC Name |

methyl 2-methylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8-4-3-7(10(13)14-2)5-9(8)11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDPLMPLBWKMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653316 | |

| Record name | Methyl 2-methyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071433-01-6 | |

| Record name | 2H-Indazole-6-carboxylic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071433-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.